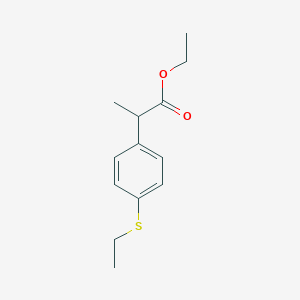
Ethyl 2-(4-ethylsulfanylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-ethylsulfanylphenyl)propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-ethylsulfanylphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-ethylsulfanylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-ethylsulfanylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 2-(4-ethylsulfanylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(4-ethylsulfanylphenyl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfanyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Ethyl 2-(4-ethylsulfanylphenyl)propanoate can be compared with other esters and phenyl derivatives:
Ethyl benzoate: Similar ester structure but lacks the ethylsulfanyl group, resulting in different chemical and biological properties.
Methyl 4-ethylsulfanylbenzoate: Similar phenyl substitution but with a different ester group, leading to variations in reactivity and applications.
Propyl 2-(4-ethylsulfanylphenyl)propanoate: Similar ester and phenyl substitution but with a different alkyl chain length, affecting its physical and chemical properties.
This compound stands out due to the presence of the ethylsulfanyl group, which imparts unique chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H18O2S |
|---|---|
Molecular Weight |
238.35 g/mol |
IUPAC Name |
ethyl 2-(4-ethylsulfanylphenyl)propanoate |
InChI |
InChI=1S/C13H18O2S/c1-4-15-13(14)10(3)11-6-8-12(9-7-11)16-5-2/h6-10H,4-5H2,1-3H3 |
InChI Key |
MRJLJTBIENFHDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















